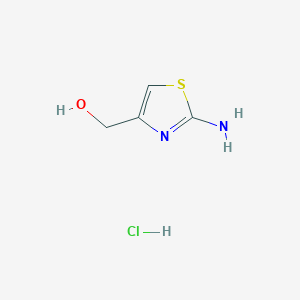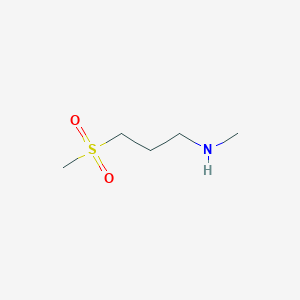
(2-Amino-1,3-thiazol-4-yl)méthanol chlorhydrate
Vue d'ensemble
Description
(2-Amino-1,3-thiazol-4-yl)methanol hydrochloride is a chemical compound with the molecular formula C4H7ClN2OS. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms.
Applications De Recherche Scientifique
(2-Amino-1,3-thiazol-4-yl)methanol hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antibacterial and antifungal agents.
Biological Research: The compound is studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride typically involves the reaction of 2-aminothiazole with formaldehyde in the presence of hydrochloric acid. The reaction proceeds as follows:
Starting Materials: 2-aminothiazole and formaldehyde.
Reaction Conditions: The reaction is carried out in an aqueous medium with hydrochloric acid as a catalyst.
Procedure: The mixture is stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:
Continuous Flow Reactors: These reactors provide a controlled environment for the reaction, ensuring consistent product quality.
Purification: The crude product is purified using techniques such as crystallization or chromatography to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Amino-1,3-thiazol-4-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Mécanisme D'action
The mechanism of action of (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antibacterial activity . The exact molecular pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminothiazole: A precursor to (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride, used in similar applications.
2-Amino-5-thiazolylmethanol: Another thiazole derivative with comparable properties.
2-(Methoxymethyl)-1,3-thiazol-4-yl)methanol hydrochloride: A related compound with different substituents on the thiazole ring.
Uniqueness
(2-Amino-1,3-thiazol-4-yl)methanol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
(2-amino-1,3-thiazol-4-yl)methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2OS.ClH/c5-4-6-3(1-7)2-8-4;/h2,7H,1H2,(H2,5,6);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUHLMXMONTRMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














